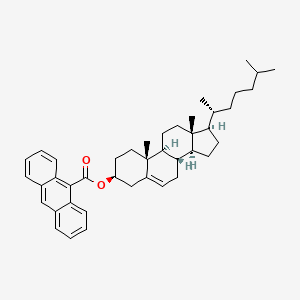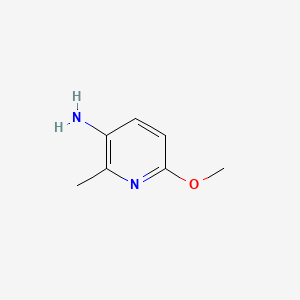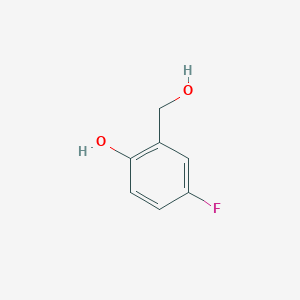
4-Fluoro-2-(hydroxymethyl)phenol
概述
描述
4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 .
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-2-(hydroxymethyl)phenol has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized using the Petasis reaction .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-(hydroxymethyl)phenol is1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific reactions involving 4-Fluoro-2-(hydroxymethyl)phenol are not detailed in the search results, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .科学研究应用
p-Coumaric Acid and Its Conjugates
p-Coumaric acid, a related phenolic compound, has been extensively studied for its bioactivities. It exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These activities suggest potential applications of phenolic compounds, including 4-Fluoro-2-(hydroxymethyl)phenol, in pharmacological and nutraceutical fields (Pei et al., 2016).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol, another phenolic derivative, serves as a platform for developing chemosensors detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore the versatile applications of phenolic compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Organic Synthesis Catalysts
Research on metal cation-exchanged clay catalysts for organic synthesis, including reactions with phenolic compounds, highlights the role of phenols in synthetic chemistry. These catalysts facilitate various reactions, underscoring the utility of phenolic derivatives in developing new synthetic methodologies (Tateiwa & Uemura, 1997).
Cosmeceutical Applications
Hydroxycinnamic acids and their derivatives, including phenolic compounds, are identified for their potential in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. These properties suggest the applicability of 4-Fluoro-2-(hydroxymethyl)phenol in cosmetic formulations for anti-aging, anti-inflammatory, and skin protection purposes (Taofiq et al., 2017).
Food Chemistry and Nutrition
Phenolic compounds, due to their antioxidant properties, play a crucial role in food preservation and nutrition. They contribute to the health benefits of various foods and can be used as natural preservatives. This highlights the potential application of phenolic derivatives in enhancing food quality and safety (Albuquerque et al., 2021).
安全和危害
The safety data sheet for a related compound, phenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
4-fluoro-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOTXXUGOGZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442331 | |
| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(hydroxymethyl)phenol | |
CAS RN |
2357-33-7 | |
| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
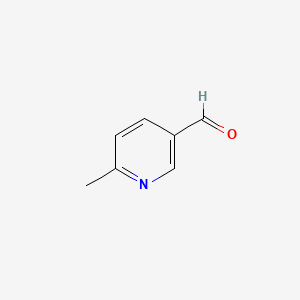
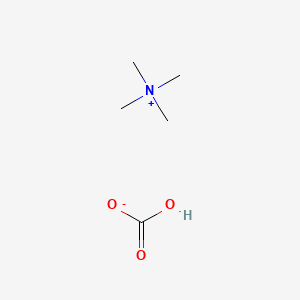
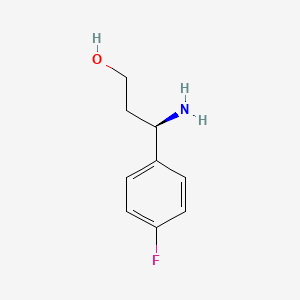
![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)
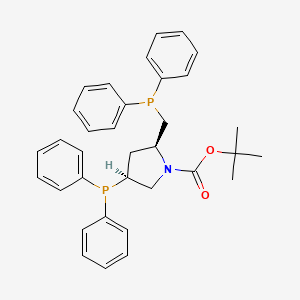
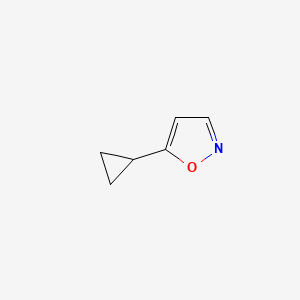
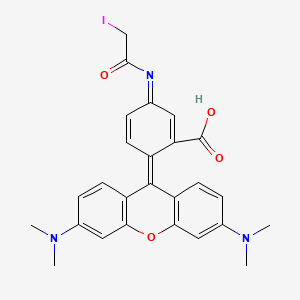
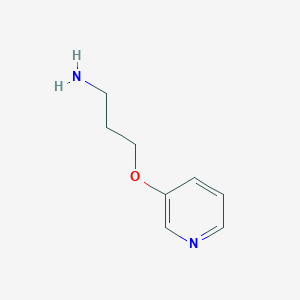
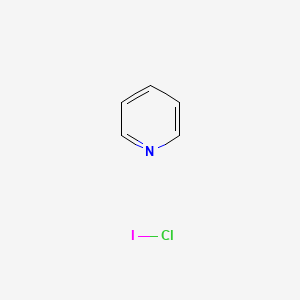
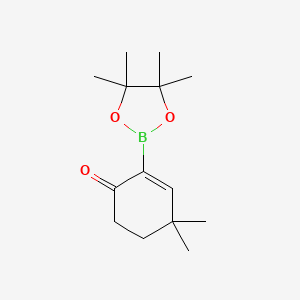
![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)
